

Physicochemical characteristics of 5-(Trifluoromethyl)pyridazin-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridazin-3(2H)-one

Cat. No.: B021603

[Get Quote](#)

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological significance of **5-(Trifluoromethyl)pyridazin-3(2H)-one**. This compound belongs to the pyridazinone class, a versatile heterocyclic scaffold known for its wide-ranging applications in medicinal chemistry and agrochemicals.^{[1][2]} The inclusion of a trifluoromethyl group often enhances metabolic stability and biological activity, making this particular derivative a compound of significant interest.

Core Physicochemical Characteristics

The fundamental properties of **5-(Trifluoromethyl)pyridazin-3(2H)-one** are summarized below. These characteristics are essential for its handling, formulation, and application in research and development.

Property	Value
CAS Number	244268-34-6
Molecular Formula	C ₅ H ₃ F ₃ N ₂ O
Molecular Weight	164.09 g/mol
Melting Point	106-108 °C
Appearance	Pale beige to pale brown solid
Solubility	Slightly soluble in DMSO and Methanol
Storage Conditions	2-8°C, Sealed in a dry environment

Experimental Protocols

Detailed methodologies for the synthesis and characterization of pyridazinone derivatives are crucial for reproducible research. While a specific protocol for **5-(Trifluoromethyl)pyridazin-3(2H)-one** is not extensively detailed in publicly available literature, a general and reliable synthesis can be adapted from established methods for analogous compounds.[3][4]

General Synthesis of 6-Substituted-3(2H)-pyridazinones

The most common and robust method for synthesizing the pyridazinone core involves the cyclocondensation of a γ -keto acid with a hydrazine derivative, followed by an optional dehydrogenation step to introduce unsaturation in the ring.[4]

Step 1: Cyclocondensation to form 4,5-dihydropyridazin-3(2H)-one

- A solution of the appropriate γ -keto acid (e.g., 4,4,4-trifluoro-3-oxobutanoic acid) (0.01 mol) is prepared in a suitable solvent such as ethanol (30 mL).
- Hydrazine hydrate (0.015 mol) is added to the solution.
- The reaction mixture is heated to reflux and maintained for approximately 4 hours, during which the formation of the dihydropyridazinone ring occurs.
- Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration.

- The crude product is dried and can be purified by crystallization from ethanol.[\[3\]](#)

Step 2: Dehydrogenation to form Pyridazin-3(2H)-one

- The synthesized 4,5-dihydropyridazin-3(2H)-one derivative (0.039 mol) is dissolved in glacial acetic acid (100 mL).
- The solution is heated to 60–70 °C.
- A solution of bromine (0.043 mol) in glacial acetic acid (25 mL) is added dropwise to the heated mixture.
- The reaction is then refluxed for an additional 3 hours to complete the dehydrogenation.
- After cooling the mixture in an ice bath, it is neutralized with ammonium hydroxide to precipitate the final product.
- The precipitate is collected by filtration, washed thoroughly with cold water until neutral, and dried. The final product can be purified by recrystallization.[\[3\]](#)

Analytical Characterization

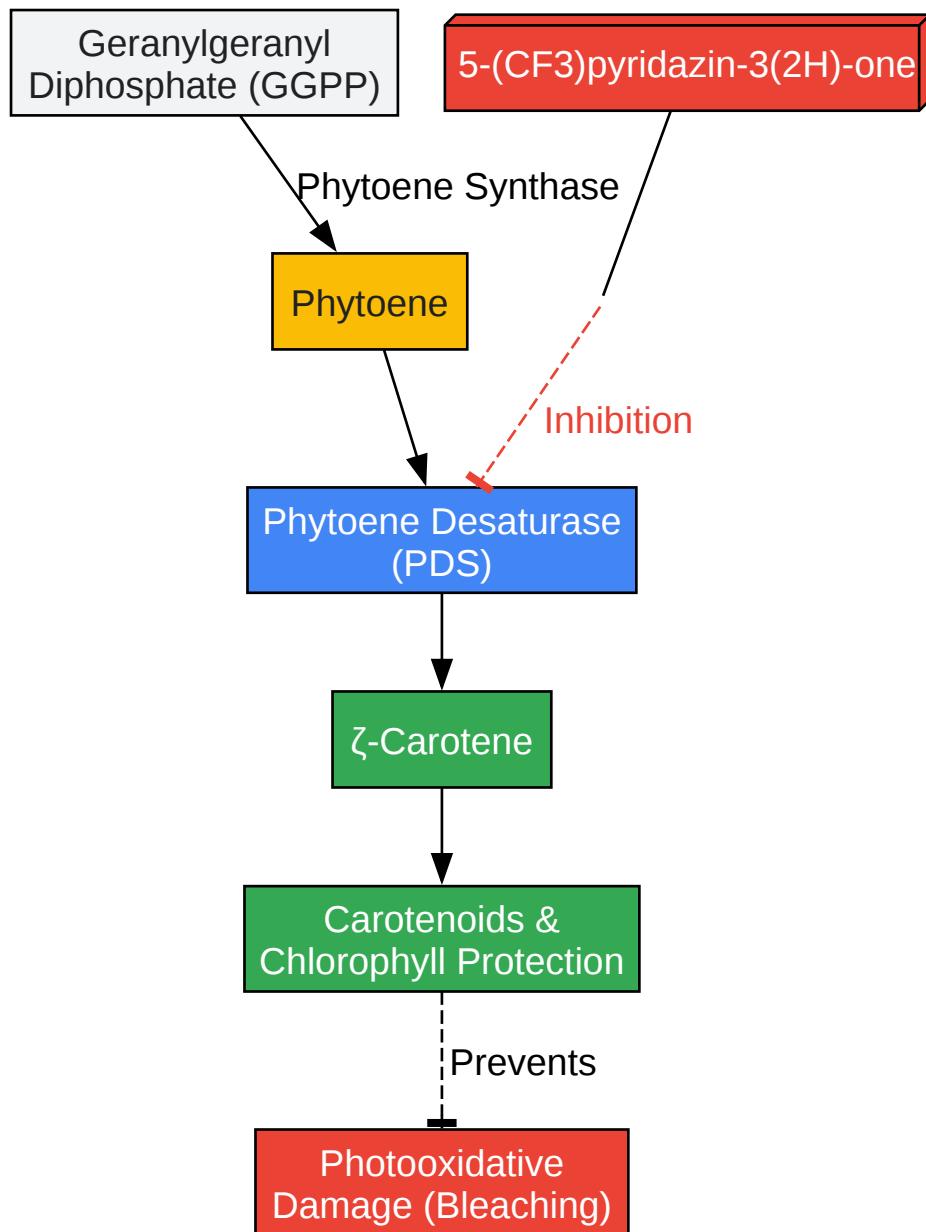
The identity and purity of the synthesized compound are typically confirmed using a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and N-H bonds of the pyridazinone ring.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-step experimental workflow for the synthesis of a pyridazinone derivative, adapted from common literature procedures.[\[3\]](#)[\[4\]](#)


[Click to download full resolution via product page](#)

A generalized two-step synthesis protocol for pyridazinone compounds.

Biological Signaling Pathway: Herbicidal Mode of Action

Trifluoromethyl-substituted pyridazinones are known to act as bleaching herbicides.^[5] Their primary mode of action is the inhibition of the enzyme phytoene desaturase (PDS), a critical component in the plant carotenoid biosynthesis pathway.^{[6][7]} Inhibition of PDS leads to the accumulation of phytoene and prevents the formation of protective carotenoids, ultimately causing photooxidative damage and plant death.^[7]

Herbicidal Mode of Action of Pyridazinone PDS Inhibitors

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physicochemical characteristics of 5-(Trifluoromethyl)pyridazin-3(2H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021603#physicochemical-characteristics-of-5-trifluoromethyl-pyridazin-3-2h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com